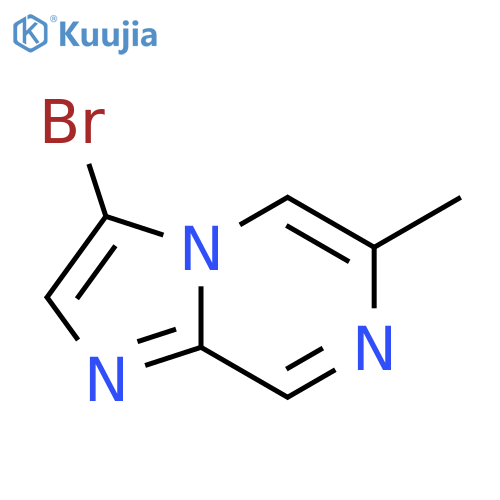

Cas no 1276056-84-8 (3-Bromo-6-methyl-imidazo1,2-apyrazine)

1276056-84-8 structure

商品名:3-Bromo-6-methyl-imidazo1,2-apyrazine

3-Bromo-6-methyl-imidazo1,2-apyrazine 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-6-methylimidazo[1,2-a]pyrazine

- 3-broMo-6-MethyliMidazo[1

- Imidazo[1,2-a]pyrazine, 3-bromo-6-methyl-

- DA-46465

- 1276056-84-8

- AT11009

- CS-0338046

- BBC05684

- DTXSID301282046

- 3-Bromo-6-methyl-imidazo1,2-apyrazine

-

- インチ: InChI=1S/C7H6BrN3/c1-5-4-11-6(8)2-10-7(11)3-9-5/h2-4H,1H3

- InChIKey: ZSUZBYIIQKISEK-UHFFFAOYSA-N

- ほほえんだ: CC1=CN2C(=CN=C2C=N1)Br

計算された属性

- せいみつぶんしりょう: 210.97451g/mol

- どういたいしつりょう: 210.97451g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

3-Bromo-6-methyl-imidazo1,2-apyrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B999133-25mg |

3-Bromo-6-methyl-imidazo[1,2-a]pyrazine |

1276056-84-8 | 25mg |

$ 70.00 | 2022-06-06 | ||

| Enamine | BBV-40219254-1.0g |

3-bromo-6-methylimidazo[1,2-a]pyrazine |

1276056-84-8 | 95% | 1.0g |

$1068.0 | 2023-01-15 | |

| TRC | B999133-250mg |

3-Bromo-6-methyl-imidazo[1,2-a]pyrazine |

1276056-84-8 | 250mg |

$ 340.00 | 2022-06-06 | ||

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T47614-50mg |

2-a]pyrazine |

1276056-84-8 | 50mg |

¥1330.00 | 2022-12-04 | ||

| Enamine | BBV-40219254-1g |

3-bromo-6-methylimidazo[1,2-a]pyrazine |

1276056-84-8 | 95% | 1g |

$1068.0 | 2023-10-28 | |

| Enamine | BBV-40219254-10g |

3-bromo-6-methylimidazo[1,2-a]pyrazine |

1276056-84-8 | 95% | 10g |

$3524.0 | 2023-10-28 | |

| A2B Chem LLC | AE67275-1g |

3-Bromo-6-methylimidazo[1,2-a]pyrazine |

1276056-84-8 | 95% | 1g |

$385.00 | 2024-04-20 | |

| Enamine | BBV-40219254-5g |

3-bromo-6-methylimidazo[1,2-a]pyrazine |

1276056-84-8 | 95% | 5g |

$2802.0 | 2023-10-28 | |

| Chemenu | CM745807-250mg |

3-Bromo-6-methylimidazo[1,2-a]pyrazine |

1276056-84-8 | 95%+ | 250mg |

$162 | 2024-08-02 | |

| Chemenu | CM745807-1g |

3-Bromo-6-methylimidazo[1,2-a]pyrazine |

1276056-84-8 | 95%+ | 1g |

$437 | 2024-08-02 |

3-Bromo-6-methyl-imidazo1,2-apyrazine 関連文献

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

1276056-84-8 (3-Bromo-6-methyl-imidazo1,2-apyrazine) 関連製品

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1276056-84-8)3-Bromo-6-methyl-imidazo1,2-apyrazine

清らかである:99%

はかる:1g

価格 ($):328.0